1,4-dimethyl-1H-imidazole-2-carbaldehyde
Description
1,4-Dimethyl-1H-imidazole-2-carbaldehyde is a substituted imidazole derivative featuring a carbaldehyde group at the 2-position and methyl groups at the 1- and 4-positions of the imidazole ring. Its molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol.
Properties
IUPAC Name |
1,4-dimethylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-8(2)6(4-9)7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAORANYZIRHLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933728-48-4 | |
| Record name | 1,4-dimethyl-1H-imidazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1H-imidazole-2-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of aldehydes with amines under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 1,4-Dimethyl-1H-imidazole-2-carboxylic acid.
Reduction: 1,4-Dimethyl-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
Applications Overview
-
Pharmaceutical Synthesis
- Role as an Intermediate : 1,4-Dimethyl-1H-imidazole-2-carbaldehyde is utilized in synthesizing various pharmaceutical agents. Its structure allows for modifications that can lead to compounds targeting neurological disorders and infectious diseases .
- Case Study : Research has shown that derivatives of imidazole compounds exhibit antimicrobial properties, making them valuable in drug development. For instance, a study highlighted the synthesis of imidazole-based compounds that demonstrated significant activity against resistant bacterial strains .
- Organic Synthesis
-
Material Science
- Development of Functionalized Polymers : The compound is employed in creating advanced materials such as polymers with enhanced properties like thermal stability and chemical resistance .
- Case Study : A recent study demonstrated the use of this compound in synthesizing metal-organic frameworks (MOFs), which have applications in gas storage and catalysis .
- Analytical Chemistry
Safety Considerations
Handling this compound requires strict safety protocols due to its potential irritative effects on skin and respiratory pathways. Proper protective equipment should be used to mitigate risks associated with exposure.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can form Schiff bases with amines, leading to the formation of imine derivatives that exhibit biological activity . The compound’s aldehyde group can also participate in nucleophilic addition reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares 1,4-dimethyl-1H-imidazole-2-carbaldehyde with key structural analogs, focusing on substituent positions, molecular weight, and functional groups:
Key Observations :
Physicochemical and Pharmacokinetic Properties
Limited data exist for the target compound, but trends can be extrapolated from analogs:
Insights :
Biological Activity
1,4-Dimethyl-1H-imidazole-2-carbaldehyde (CAS No. 933728-48-4) is a heterocyclic compound featuring an imidazole ring with two methyl groups at the 1 and 4 positions and an aldehyde functional group at the 2 position. This unique structure contributes to its lipophilicity and potential biological activities, making it a candidate for various pharmaceutical applications. Research has indicated that this compound and its derivatives exhibit significant antimicrobial, antifungal, and possibly anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is . The imidazole ring is known for its role in many biologically active compounds, which interact with various biological targets including enzymes and receptors. The presence of the aldehyde group enhances the reactivity of the compound, potentially influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 140.14 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound and its derivatives. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Case Study : In a study comparing various imidazole derivatives, this compound demonstrated an antibacterial percentage value of approximately 80% against E. coli when tested alongside chloramphenicol as a control .
Antifungal Activity
The compound has also been tested for antifungal activity. Its derivatives showed promising results against common fungal pathogens, indicating potential use in treating fungal infections.
Anticancer Potential
Recent research has begun to explore the anticancer properties of imidazole derivatives, including this compound. Some studies suggest that these compounds may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
The biological activity of this compound is thought to be mediated through its interaction with biological targets. The imidazole ring allows for hydrogen bonding and coordination with metal ions in enzymes, while the aldehyde group can participate in nucleophilic addition reactions.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,2-Dimethyl-1H-imidazole-4-carbaldehyde | Methyl groups at positions 1 and 2 | Different position of the aldehyde group affects reactivity |
| 4-Methyl-5-imidazole carbaldehyde | Methyl group at position 4 | Lacks additional methyl substitution at position 1 |
| 1-Methyl-1H-imidazole-2-carbaldehyde | Methyl group only at position 1 | Simpler structure with limited substitution options |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4-dimethyl-1H-imidazole-2-carbaldehyde, and what catalysts or conditions are typically employed?
- Methodology : The compound can be synthesized via oxidation of substituted imidazoles or through multi-component reactions. For example, manganese(IV) oxide in dichloromethane at room temperature (2 hours, 85% yield) or ruthenium-based catalysts (e.g., [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine)(pyridine-2,6-dicarboxylate)]) with hydroperoxides at 50°C (5.5 hours, 70% yield) . Similar methodologies are adapted from synthesis schemes for analogous imidazole carbaldehydes, such as 1-alkyl derivatives .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and carbonyl functionality (e.g., aldehyde protons typically appear at δ 9.5–10.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Melting Point : Reported analogs (e.g., 4-methyl-1H-imidazole-5-carbaldehyde) have mp 165–166°C, aiding purity assessment .
Q. What are the solubility and physicochemical properties of this compound, and how do they influence experimental design?
- Properties :
- Log P : ~1.2 (indicative of moderate lipophilicity, suitable for organic-phase reactions) .
- Solubility : Limited in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) .
- Bioavailability : Low GI absorption (Bioavailability Score: 0.17), suggesting limited use in biological assays without derivatization .
Q. What are common impurities or byproducts during synthesis, and how are they identified?
- Analysis :
- Chromatography : HPLC or TLC to detect unreacted precursors (e.g., imidazole intermediates).
- Spectroscopy : IR spectroscopy identifies residual carbonyl or hydroxyl groups from incomplete oxidation .
Q. What safety precautions are recommended when handling this compound?
- Guidelines : Use PPE (gloves, goggles) due to potential irritancy. Consult safety data sheets (SDS) for analogous compounds (e.g., 1H-benzimidazole-2-carbaldehyde), which recommend immediate medical consultation upon exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in multi-step syntheses?
- Strategies :
- Catalyst Screening : Test alternative catalysts (e.g., TEMPO/copper systems) for oxidation steps .
- Solvent Effects : Compare yields in dichloromethane vs. acetonitrile to minimize side reactions .
- Temperature Gradients : Explore microwave-assisted synthesis for faster kinetics .
Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during structural confirmation?
- Approach :
- 2D NMR : Use COSY or HSQC to assign coupling patterns and verify substituent positions .
- Crystallography : Single-crystal X-ray diffraction (via SHELXL/ORTEP) provides unambiguous structural validation .
Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?
- Solutions :
- Twinned Data : Use SHELXL for high-resolution refinement, especially with small-molecule crystals .
- Disorder Modeling : Apply restraints in SHELXPRO to manage methyl or aldehyde group disorder .
Q. What strategies are used to study the pharmacokinetic behavior of imidazole carbaldehyde derivatives?
- Methods :
- Log P Adjustments : Introduce hydrophilic groups (e.g., carboxylates) to enhance solubility for in vivo studies .
- Metabolic Stability Assays : Incubate with liver microsomes and analyze via LC-MS to identify degradation pathways .
Q. How are multi-component reactions designed to synthesize tetra-substituted imidazole derivatives?
- Design Framework :
- Substrate Scope : Combine aldehydes, amines, and nitroalkanes in one-pot reactions under acidic conditions .
- Mechanistic Insights : Monitor intermediates via in situ IR to optimize reaction timelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
